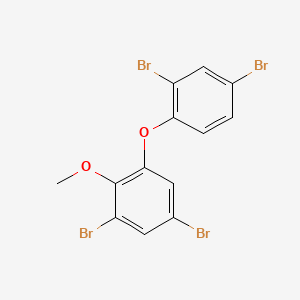

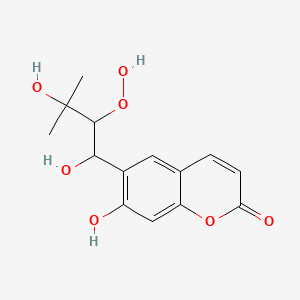

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex brominated aromatic compounds, similar to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, often involves multi-step chemical reactions. These procedures may include bromination, methoxylation, and the creation of ether linkages. For instance, the polymerization of methoxybenzene derivatives has been studied, indicating methods that might apply to synthesizing related compounds (Lahti et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds like 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene can be analyzed through methods such as gas-phase electron diffraction and quantum chemical calculations. Studies on methoxyphenols and dimethoxybenzenes reveal details about intermolecular and intramolecular hydrogen bonds, impacting the compound's stability and reactivity (Dorofeeva et al., 2009).

Chemical Reactions and Properties

Brominated aromatic compounds participate in a variety of chemical reactions, including electrophilic substitution and coupling reactions. Their bromine substituents make them versatile for further chemical modifications, such as nucleophilic substitutions, to introduce new functional groups. For example, the electrochemical reduction of similar compounds provides insight into the reactivity of brominated methoxyphenols (Peverly et al., 2014).

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Hydrogen Bonding Studies

Methoxyphenols, including structures similar to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, have been studied for their thermochemical properties and hydrogen bonding capabilities. Varfolomeev et al. (2010) investigated methoxyphenols and dimethoxybenzenes, focusing on their thermochemical properties and the strength of their intermolecular and intramolecular hydrogen bonds, which are crucial in understanding the behavior of these compounds in various applications (Varfolomeev et al., 2010).

Biomass Proxy and Pyrolysis

Methoxyphenols are also significant as proxies for terrestrial biomass, as explored by Vane and Abbott (1999). Their research on methoxyphenols like 2-methoxyphenol (2-MOP) elucidates the chemical changes in lignin during hydrothermal alteration, which is relevant for understanding biomass conversion processes (Vane & Abbott, 1999).

Antioxidant Activity in Marine Algae

Li et al. (2011) identified the antioxidant activity of bromophenols in marine red algae, including compounds structurally related to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene. These bromophenols exhibited potent activities, suggesting potential applications in preventing oxidative deterioration in food and other products (Li et al., 2011).

Electrochemical Reduction Studies

Peverly et al. (2014) explored the electrochemical reduction of methyl triclosan, a compound structurally related to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, highlighting its significance in understanding the environmental impacts and degradation pathways of such compounds (Peverly et al., 2014).

Organohalogen Studies in the Marine Troposphere

Führer and Ballschmiter (1998) investigated the presence of halogenated methoxybenzenes in the marine troposphere, providing insights into the biogenic and anthropogenic origins of these compounds. This research is crucial for understanding the environmental distribution and impact of halogenated organic compounds (Führer & Ballschmiter, 1998).

Catalytic Conversion in Biomass Lignin

Zhu et al. (2011) focused on the catalytic conversion of anisole, a compound related to methoxybenzenes, to gasoline-range molecules. This study is relevant for the development of new methods for converting biomass lignin into valuable products (Zhu et al., 2011).

Synthesis of Electronically Modified Polymers

Lahti et al. (1994) studied the polymerization of methoxybenzene derivatives, leading to the synthesis of electronically modified polymers. Such research is essential for the development of new materials with specific electronic properties (Lahti et al., 1994).

Eigenschaften

IUPAC Name |

1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br4O2/c1-18-13-10(17)5-8(15)6-12(13)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNCBGPDUILJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579121 | |

| Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

CAS RN |

96920-28-4 | |

| Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methoxy-2-naphthalenyl)-[1-[(2-methyl-5-thiazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1255926.png)

![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1255930.png)

![5-(phenylcarbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1255946.png)

![(R) 5-Bromo-N-[1-(4-fluoro-benzyl)-pyrrolidin-2-ylmethyl]-2,3-dimethoxy-benzamide](/img/structure/B1255947.png)

![8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[2,2-difluoro-3-hydroxy-1-oxo-3-(2-pyridinyl)propyl]hydrazide](/img/structure/B1255949.png)